N-(3,3-difluoropropyl)benzamide
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Overview
Description
N-(3,3-difluoropropyl)benzamide: is an organic compound with the molecular formula C10H11F2NO. It is a derivative of benzamide, where the benzamide moiety is substituted with a 3,3-difluoropropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-difluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3-difluoropropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(3,3-difluoropropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms in the 3,3-difluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: N-(3,3-difluoropropyl)benzamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(3,3-difluoropropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3,4-difluoro-N-propylbenzamide: A similar compound with fluorine atoms at different positions.
3,4-difluoro-N-butylbenzamide: Another derivative with a longer alkyl chain.
Uniqueness: N-(3,3-difluoropropyl)benzamide is unique due to the specific positioning of the fluorine atoms in the 3,3-difluoropropyl group. This structural feature can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other benzamide derivatives .
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
N-(3,3-difluoropropyl)benzamide |
InChI |
InChI=1S/C10H11F2NO/c11-9(12)6-7-13-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |
InChI Key |
BAPZCVBPNPXYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(F)F |
Origin of Product |
United States |
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